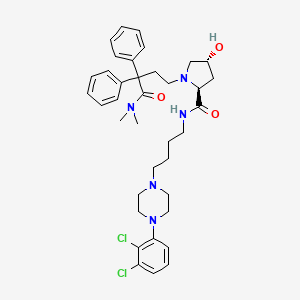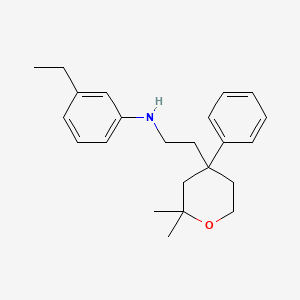
sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is a chemical compound that features a sodium ion coordinated with a chiral imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate typically involves the reaction of (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and metabolic disorders.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfinylbutanoate: An oxidized derivative with a sulfinyl group.
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfonylbutanoate: An oxidized derivative with a sulfonyl group.
Sodium;(2S)-2-imidazol-1-yl-4-ethylsulfanylbutanoate: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is unique due to its specific combination of an imidazole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N2NaO2S |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-13-5-2-7(8(11)12)10-4-3-9-6-10;/h3-4,6-7H,2,5H2,1H3,(H,11,12);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
UVZSWUUNZRKXEG-FJXQXJEOSA-M |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])N1C=CN=C1.[Na+] |
Canonical SMILES |
CSCCC(C(=O)[O-])N1C=CN=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



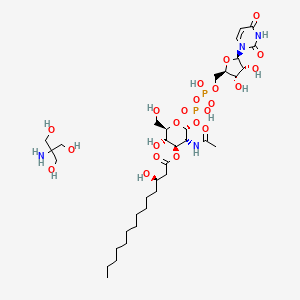


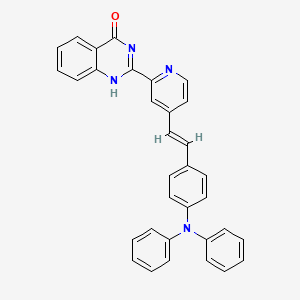

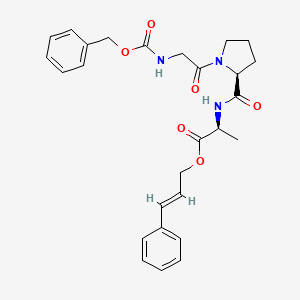
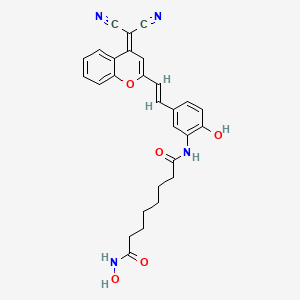
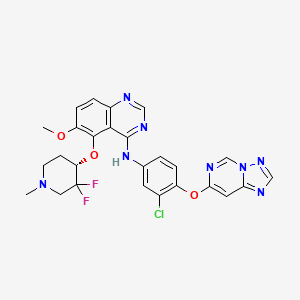
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)

